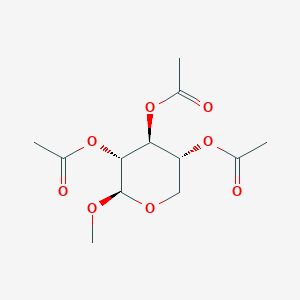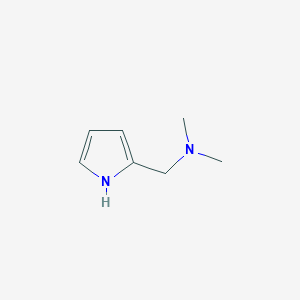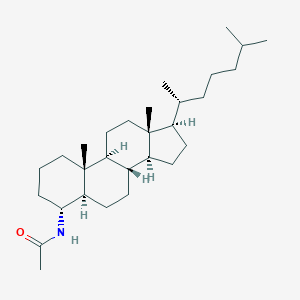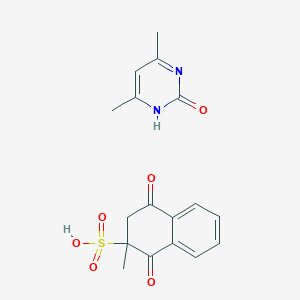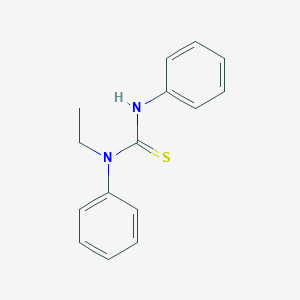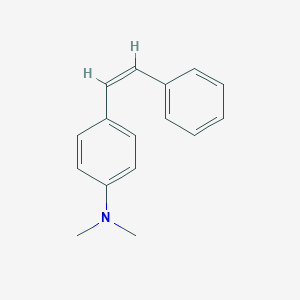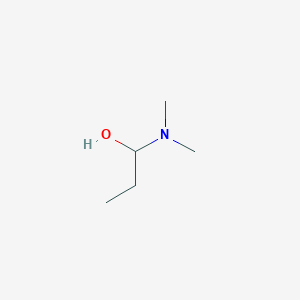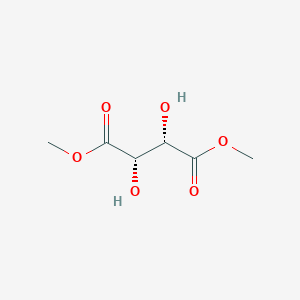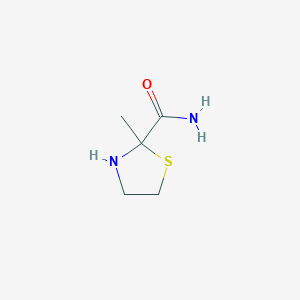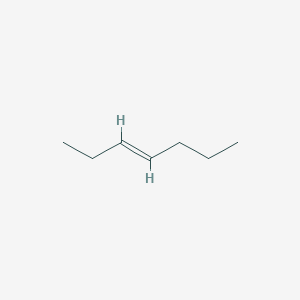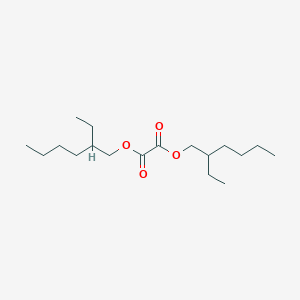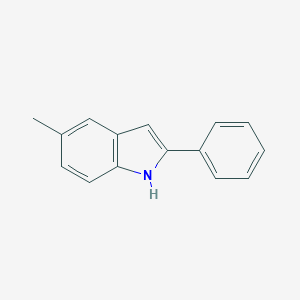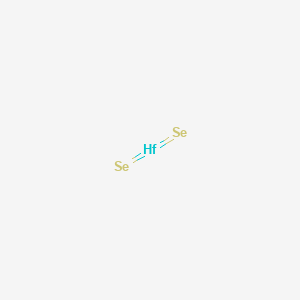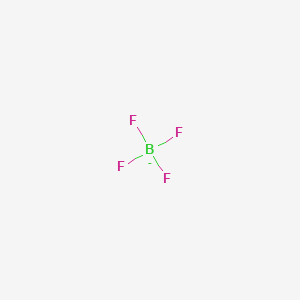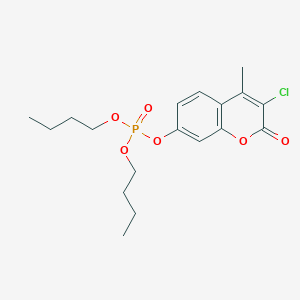
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of coumarin, a natural compound found in many plants. The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is a complex process that involves several steps.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate is not fully understood. However, studies have shown that this compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, leading to cell death. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell membranes. In animal studies, this compound has been shown to have low toxicity, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, making it a safe compound to work with. Additionally, this compound has been shown to have cytotoxic effects on cancer cells and antibacterial activity against several strains of bacteria, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its complex synthesis process. The synthesis of this compound involves several steps, making it a time-consuming process.
Direcciones Futuras
There are several future directions for research on 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate. One direction is to further study its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, further research can be done to study its antibacterial activity against other strains of bacteria. Another direction is to study its potential use as an antiviral agent. Studies have shown that this compound has antiviral activity against several strains of viruses, including influenza virus and herpes simplex virus. Overall, further research on this compound can lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate involves several steps. The first step is the synthesis of 3-chloro-7-hydroxy-4-methylcoumarin, which is achieved by reacting salicylaldehyde with ethyl acetoacetate in the presence of piperidine. The resulting compound is then chlorinated using thionyl chloride to yield 3-chloro-7-hydroxy-4-methylcoumarin. In the final step, dibutyl phosphoric acid is added to the compound to yield 3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate.
Aplicaciones Científicas De Investigación
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate has potential applications in various fields of scientific research. In the field of medicine, this compound has been studied for its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment. Additionally, this compound has been studied for its potential use as an antibacterial agent. Studies have shown that this compound has antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Propiedades
Número CAS |
14663-66-2 |
|---|---|
Nombre del producto |
3-Chloro-7-hydroxy-4-methylcoumarin dibutyl phosphate |
Fórmula molecular |
C18H24ClO6P |
Peso molecular |
402.8 g/mol |
Nombre IUPAC |
dibutyl (3-chloro-4-methyl-2-oxochromen-7-yl) phosphate |
InChI |
InChI=1S/C18H24ClO6P/c1-4-6-10-22-26(21,23-11-7-5-2)25-14-8-9-15-13(3)17(19)18(20)24-16(15)12-14/h8-9,12H,4-7,10-11H2,1-3H3 |
Clave InChI |
MZJWBPPRJLFUOG-UHFFFAOYSA-N |
SMILES |
CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
SMILES canónico |
CCCCOP(=O)(OCCCC)OC1=CC2=C(C=C1)C(=C(C(=O)O2)Cl)C |
Sinónimos |
Phosphoric acid 3-chloro-4-methyl-2-oxo-2H-1-benzopyran-7-yldibutyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



